Isoform Selectivity Head-to-Head: R-130823 vs. Pan-p38 Inhibitor BIRB796
R-130823 demonstrates substantially narrower p38 isoform selectivity compared to the clinically studied pan-p38 inhibitor BIRB796 (doramapimod). R-130823 inhibits p38α with an IC₅₀ of 22 nM and p38β with an IC₅₀ of 820 nM (37-fold selectivity), with no measurable activity against p38γ or p38δ at concentrations up to 10 µM [1]. In contrast, BIRB796 inhibits all four p38 isoforms with IC₅₀ values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ), a selectivity window of only ~1.7-fold between p38α and p38β . This difference is critical for studies aiming to isolate p38α-specific signaling from p38β/γ/δ-mediated effects.
| Evidence Dimension | p38 isoform selectivity (IC₅₀ values) |
|---|---|
| Target Compound Data | p38α IC₅₀ = 22 nM; p38β IC₅₀ = 820 nM; p38γ/p38δ >10 µM; selectivity ratio p38β/p38α = 37 |
| Comparator Or Baseline | BIRB796: p38α IC₅₀ = 38 nM; p38β = 65 nM; p38γ = 200 nM; p38δ = 520 nM; selectivity ratio = 1.7 |
| Quantified Difference | R-130823 selectivity margin 37-fold vs. 1.7-fold for BIRB796; R-130823 shows zero p38γ/δ activity vs. significant inhibition by BIRB796 |
| Conditions | Cell-free kinase inhibition assays using recombinant p38 isoforms; R-130823 tested at Sankyo; BIRB796 data from published vendor characterization |
Why This Matters
For experiments where p38α-specific pathway interrogation is required, R-130823's 37-fold selectivity provides a cleaner pharmacological tool than pan-inhibitors whose multi-isoform activity confounds mechanistic interpretation.
- [1] Wada Y, et al. R-130823, a novel inhibitor of p38 MAPK, ameliorates hyperalgesia and swelling in arthritis models. Eur J Pharmacol. 2005;506(3):285-295. View Source
